

Physicochemical properties of Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bicyclo[2.2.1]heptane-1,4-diamine
dihydrochloride*

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An In-Depth Technical Guide to the Physicochemical Properties of **Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride**

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of:
Senior Application Scientist

Abstract

Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is a rigid, bicyclic diamine salt with significant potential in medicinal chemistry and materials science. Its constrained three-dimensional structure serves as a valuable scaffold for designing CXCR2 antagonists and developing advanced polymers.^[1] A comprehensive understanding of its physicochemical properties is paramount for its effective application in research and development. This guide provides a detailed examination of the core physicochemical attributes of **Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride**, including its chemical structure, solubility, and acidity constants (pKa). Furthermore, it outlines robust, field-proven experimental protocols for the accurate determination of these properties, ensuring researchers can validate and expand upon this foundational data.

Introduction: The Strategic Importance of a Rigid Scaffold

The bicyclo[2.2.1]heptane framework is a highly rigid and sterically defined carbon skeleton. Introducing functional groups, such as amines, at specific bridgehead positions (1 and 4) creates a molecule with a fixed spatial orientation. This structural rigidity is highly desirable in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to formulation and biological testing.^[2] This guide serves as a foundational resource, consolidating known properties and presenting detailed methodologies for their empirical verification.

Core Physicochemical Properties

A precise characterization of a compound's physicochemical profile is the bedrock of its development for any advanced application.

Chemical Identity and Structure

The molecule consists of a bicyclo[2.2.1]heptane core with two primary amine groups at the 1- and 4-positions. In the dihydrochloride salt, these basic nitrogen atoms are protonated, forming ammonium cations, with two chloride ions serving as counter-ions.

Caption: 2D representation of Bicyclo[2.2.1]heptane-1,4-diammonium dichloride.

Tabulated Physicochemical Data

The following table summarizes the key identifying and physical properties of the compound.

Property	Value	Source(s)
IUPAC Name	bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride	
CAS Number	1818847-46-9	[3][4]
Molecular Formula	C ₇ H ₁₆ Cl ₂ N ₂	[5][6]
Molecular Weight	199.12 g/mol	[5][7]
InChI Key	GU DLRYJIDRCXEJ-UHFFFAOYSA-N	[5]
Physical Form	White to Yellow Solid	[7]
Purity	≥95% - 97% (Commercially available)	[5][8]
Predicted pKa	10.90 ± 0.40 (for free diamine)	[9]
Storage Conditions	2-8°C, under inert atmosphere	[6][7]

Solubility Profile: A Qualitative and Quantitative Perspective

As an ionic salt, **Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride** is anticipated to have good solubility in polar protic solvents and poor solubility in nonpolar aprotic solvents.[10] This is a direct consequence of the favorable ion-dipole interactions between the ammonium cations and chloride anions with polar solvent molecules like water.

Expected Solubility Hierarchy: Water > Methanol > Ethanol >> Dichloromethane > Ethyl Acetate > Hexane

A definitive quantitative assessment requires empirical determination, for which the isothermal equilibrium method is the gold standard.[10] This technique ensures that a true equilibrium is reached between the dissolved and undissolved solute, providing a highly reliable measure of solubility.

Acidity Constant (pKa): Understanding Ionization Behavior

The pKa values of a molecule are critical predictors of its ionization state at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.^[11] As a diamine, this compound will have two distinct pKa values corresponding to the two protonated amine groups. The dihydrochloride salt is the fully protonated form. Potentiometric titration is the most accurate and widely used method for determining pKa values.^{[12][13]} This method involves titrating a solution of the compound with a strong base and monitoring the pH, with the inflection points on the resulting curve revealing the pKa values.^{[13][14]}

Experimental Methodologies: A Guide to Empirical Verification

The trustworthiness of any scientific claim rests on the ability to independently verify it. The following protocols are designed as self-validating systems for determining the solubility and pKa of the title compound.

Protocol: Determination of Solubility via Isothermal Equilibrium Method

This protocol is adapted from standard industry practices for generating reliable solubility data.^[10]

Objective: To determine the equilibrium solubility of **Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride** in various solvents at a controlled temperature (e.g., 25°C).

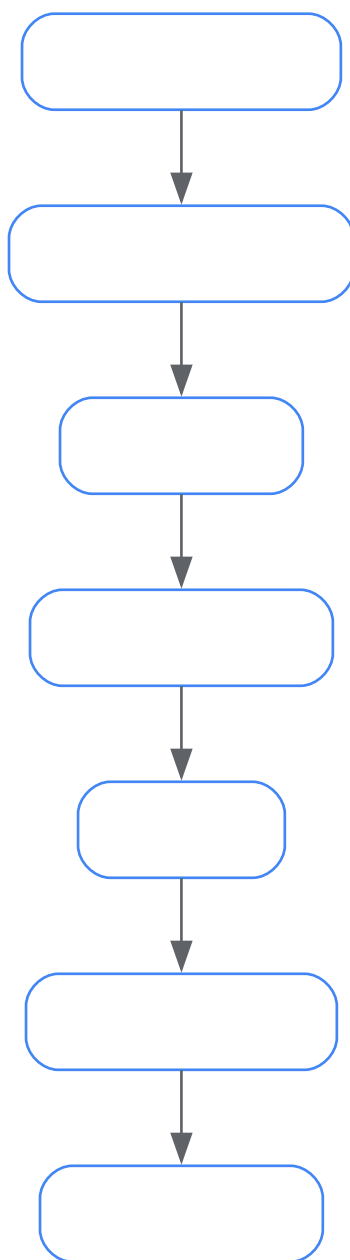
Materials:

- **Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride** (purity >97%)
- Analytical grade solvents (e.g., Water, Methanol, Ethanol, Ethyl Acetate, Hexane)
- Thermostatic shaker bath

- Analytical balance, centrifuge, calibrated volumetric flasks and pipettes
- Syringe filters (0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Step-by-Step Procedure:

- Preparation: Add an excess amount of the compound to a known volume (e.g., 2 mL) of each test solvent in sealed glass vials. The "excess" is critical to ensure a saturated solution is formed.
- Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment should be run to determine the minimum time required to achieve equilibrium (i.e., when the concentration of the solute in solution no longer changes over time).
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 2-4 hours to permit the undissolved solid to settle. Centrifuge the vials to further ensure a clear separation of the solid and liquid phases.[\[10\]](#)
- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 μm syringe filter to remove any remaining particulates.
- Quantification: Accurately dilute the filtered sample with a suitable mobile phase. Quantify the concentration of the compound in the diluted sample using a pre-validated HPLC method.
- Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment must be performed in triplicate for each solvent to ensure reproducibility, with the final result reported as the mean \pm standard deviation (e.g., in mg/mL).



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Caption: Workflow for the Isothermal Equilibrium Solubility Determination.

Protocol: Determination of pKa via Potentiometric Titration

This protocol provides a high-precision method for determining the two pKa values of the diamine.^{[11][12]}

Objective: To determine the pKa values of **Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride** by titrating with a standardized base.

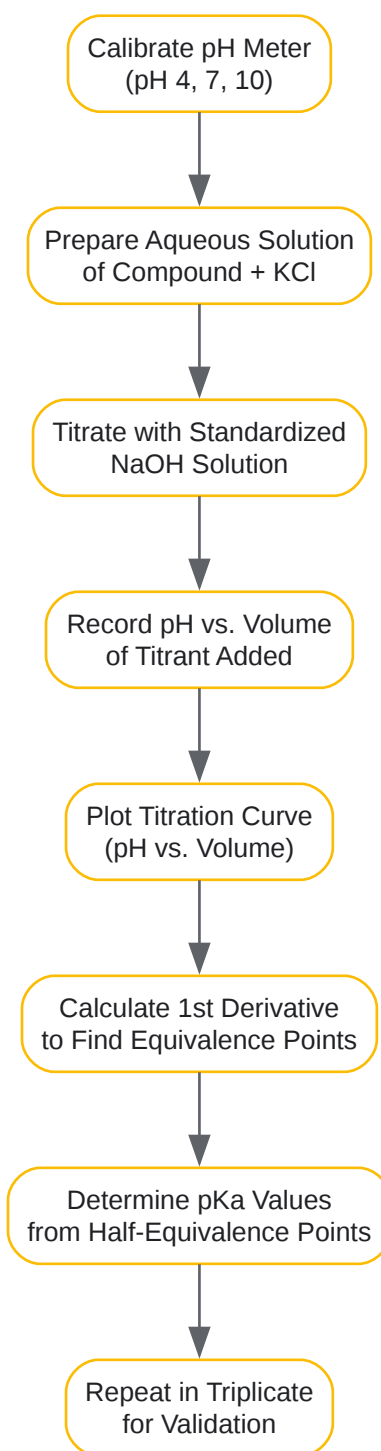
Materials:

- **Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride**
- Calibrated pH meter and electrode
- Automated titrator or manual burette
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Potassium Chloride (KCl) for maintaining ionic strength
- Magnetic stirrer and stir bar

Step-by-Step Procedure:

- **System Calibration:** Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) before starting the experiment.[\[14\]](#)
- **Sample Preparation:** Accurately weigh a sample of the compound (e.g., 20 mg) and dissolve it in a known volume of deionized water (e.g., 20 mL).[\[11\]](#) Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[\[14\]](#)
- **Initial Acidification:** As the starting material is a dihydrochloride salt, it is already in its fully protonated form. The initial pH of the solution should be low.
- **Titration:** Place the solution vessel on a magnetic stirrer and immerse the pH electrode. Begin titrating the solution by adding small, precise increments of the standardized 0.1 M NaOH solution.[\[13\]](#) Record the pH value after each addition, allowing the reading to stabilize.
- **Data Collection:** Continue the titration until the pH has passed the expected basic range (e.g., to pH 12), ensuring both equivalence points have been surpassed.[\[14\]](#)

- Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. The two pKa values correspond to the pH at the half-equivalence points. More accurately, calculate the first and second derivatives of the titration curve. The peaks of the first derivative curve indicate the equivalence points, and the pKa values can be determined from the pH at the halfway points between these peaks.
- Validation: Perform the titration a minimum of three times to ensure the reliability of the results.^[14] Report the average pKa values with standard deviations.



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Caption: Workflow for pKa Determination via Potentiometric Titration.

Safety and Handling

Proper handling is essential when working with any chemical substance.

- **Hazard Classification:** The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation/damage (H319), and may cause respiratory irritation (H335).
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
- **Handling Precautions:** Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.^[15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place between 2-8°C.^{[6][7]}

Conclusion

Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is a structurally important molecule with compelling applications in rational drug design and polymer chemistry. This guide has consolidated its core physicochemical properties and provided detailed, actionable protocols for their empirical determination. By employing these standardized methodologies, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the translation of this unique chemical scaffold from the laboratory to innovative new technologies and therapeutics.

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- To cite this document: BenchChem. [Physicochemical properties of Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1381830#physicochemical-properties-of-bicyclo-2-2-1-heptane-1-4-diamine-dihydrochloride]

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